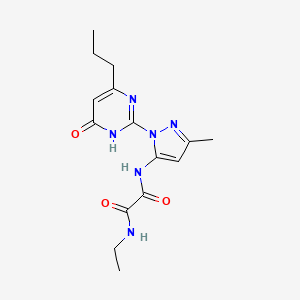![molecular formula C14H18ClNO2 B2414387 6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl CAS No. 753424-31-6](/img/structure/B2414387.png)
6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Methylspiro[chroman-2,4’-piperidin]-4-one hcl” is a chemical compound with the linear formula C14H20O1N1Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “6-Methylspiro[chroman-2,4’-piperidin]-4-one hcl” can be represented by the SMILES string CC1=CC=C (C (CC2)=C1)OC32CCNCC3.Cl . The InChI key for this compound is NMXYVCHQJNBYGU-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“6-Methylspiro[chroman-2,4’-piperidin]-4-one hcl” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Pharmacophore Significance
6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl is recognized as a significant pharmacophore in medicinal chemistry. It serves as a structural component in various drugs, drug candidates, and biochemical reagents. Recent advancements in synthesizing derivatives of this compound highlight its biological relevance and potential for developing new biologically active substances (Ghatpande et al., 2020).
Histone Deacetylase (HDAC) Inhibition
Research has identified spiro[chromane-2,4'-piperidine] derivatives as potent histone deacetylase (HDAC) inhibitors. These compounds have shown promising results in inhibiting nuclear extract HDACs and demonstrating antiproliferative activity on different tumor cell lines. This discovery includes compounds with good oral bioavailability and significant tumor growth inhibition in murine xenograft models (Varasi et al., 2011); (Thaler et al., 2012).
c-Met/ALK Dual Inhibition
Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and tested for their efficacy as c-Met/ALK dual inhibitors. These compounds demonstrated significant tumor growth inhibition and pharmacodynamics effects in vivo, highlighting their potential in targeted cancer therapy (Li et al., 2013).
Acetyl-CoA Carboxylase Inhibition
Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their ability to inhibit acetyl-CoA carboxylase (ACC). Some of these compounds showed inhibitory activity in the low nanomolar range, impacting whole-body fat oxidation and indicating potential applications in metabolic disorders (Shinde et al., 2009).
G-Protein-Coupled Receptor 119 Agonists
A novel series of spiro[chromane-2,4'-piperidine] derivatives has been discovered as potent and orally bioavailable G-protein-coupled receptor 119 agonists. These compounds showed efficacy in reducing glucose excursion in vivo, suggesting their potential in diabetes management (Koshizawa et al., 2018).
Safety and Hazards
The safety information available indicates that “6-Methylspiro[chroman-2,4’-piperidin]-4-one hcl” has the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Sens. 1 .
Zukünftige Richtungen
Piperidine-containing compounds like “6-Methylspiro[chroman-2,4’-piperidin]-4-one hcl” play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing novel synthesis methods and exploring the potential applications of these compounds in drug design.
Eigenschaften
IUPAC Name |
6-methylspiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-10-2-3-13-11(8-10)12(16)9-14(17-13)4-6-15-7-5-14;/h2-3,8,15H,4-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWQHAVJJSVADK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCNCC3)CC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2414304.png)
![2-[(difluoromethyl)sulfanyl]-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414307.png)

![6-chloro-N'-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide](/img/structure/B2414310.png)
![2,3,4,4a,5,6,7,7a-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2414312.png)
![3-(4-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2414314.png)



![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2414319.png)
![6-(3,4-dimethylphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2414320.png)
![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2414324.png)

![N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2414327.png)